![molecular formula C16H14N6O3S B2407195 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034373-20-9](/img/structure/B2407195.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
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Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features:
- Triazolo[4,3-b]pyridazine moiety
- Isoxazole ring
- Thiophene group
These structural elements suggest a high potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts various biochemical pathways.
- Receptor Modulation : It targets receptor tyrosine kinases such as c-Met, which are crucial in cell signaling and cancer progression.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds related to this structure have shown effectiveness in inhibiting Polo-like kinase 1 (PLK1), which regulates cell division and is often overactive in cancers.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar derivatives have been shown to disrupt bacterial cell membranes and inhibit growth effectively .
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. The results indicated that certain derivatives induced apoptosis and cell cycle arrest through modulation of key regulatory proteins such as Bcl-2 and p21 .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Isoxazole 3 | 86 | Induces apoptosis |
Isoxazole 6 | 755 | Cell cycle arrest |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of similar compounds against α-glucosidase. The evaluated derivatives showed IC50 values significantly lower than standard inhibitors like acarbose, suggesting a robust potential for managing diabetes through enzyme modulation .
Compound | IC50 (μM) | Comparison to Acarbose |
---|---|---|
Compound 5o | 31.23 | Better than Acarbose (700.20) |
Compound 5a | 213.50 | Comparable |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs, particularly those containing isoxazole and triazole functionalities, exhibit significant anticancer properties. For instance:
- Mechanism of Action : N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has been shown to inhibit key kinases such as c-Met and Pim-1. These kinases are crucial in regulating cell proliferation and survival pathways. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. For example, certain isoxazole derivatives have shown IC50 values in the low micromolar range against human leukemia cells .
Immunomodulatory Effects
Isoxazole derivatives are known for their immunoregulatory properties. This compound may also exert effects on immune functions:
- Regulation of Immune Responses : Research has highlighted the ability of isoxazole derivatives to modulate immune responses by enhancing T-cell activation and promoting antibody production . Such properties suggest potential applications in treating autoimmune diseases or enhancing vaccine efficacy.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-2-24-15-6-5-13-18-19-14(22(13)20-15)9-17-16(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPHUKLELWKHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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